Welcome to the BenchChem Online Store!
molecular formula C11H9FN2 B8470622 4-(3-Fluoropyridin-4-yl)aniline

4-(3-Fluoropyridin-4-yl)aniline

Cat. No. B8470622
M. Wt: 188.20 g/mol
InChI Key: CNLVPAXNKVMPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08211919B2

Procedure details

To a refluxing mixture of 3-fluoro-4-(4-nitrophenyl)pyridine (2.23 g), trichloroiron (130 mg) and activated carbon (1.12 g, 50 wt % of the starting material) in ethanol (74 mL) was added dropwise hydrazine hydrate (1.6 g), and the mixture was stirred for 3 hours. The insoluble materials were removed by filtration in hot and washed with ethanol. Most of ethanol was removed in vacuo, and to the residue was added water. Resulting solid was collected by filtration, and purified by column chromatography on silica gel eluting with hexane/ethyl acetate (1:2) to afford 4-(3-fluoropyridin-4-yl)aniline (1.36 g) a pale orange solid.
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1.O.NN>C(O)C.Cl[Fe](Cl)Cl>[F:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
FC=1C=NC=CC1C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
74 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
130 mg
Type
catalyst
Smiles
Cl[Fe](Cl)Cl
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble materials were removed by filtration in hot and
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
Most of ethanol was removed in vacuo
ADDITION
Type
ADDITION
Details
to the residue was added water
CUSTOM
Type
CUSTOM
Details
Resulting solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel eluting with hexane/ethyl acetate (1:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=NC=CC1C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.